Ethylhexyl triazone

准备方法

合成路线和反应条件: 辛基三嗪的制备涉及几个关键步骤:

酯化反应: 对硝基苯甲酸与异辛醇反应生成酯。

氢化反应: 酯在催化剂存在下进行氢化,生成中间产物。

偶联反应: 然后将中间产物与三嗪衍生物偶联,生成辛基三嗪.

工业生产方法: 辛基三嗪的工业生产通常使用对硝基苯甲酸作为原料,该原料易得且具有成本效益。 该工艺包括酯化、氢化和偶联反应,然后进行纯化和精制,以实现高色谱纯度和产率 .

反应类型:

氧化: 辛基三嗪可以发生氧化反应,但它在正常条件下通常是稳定的。

还原: 其合成中的氢化步骤是一个关键的还原反应。

取代: 与三嗪衍生物的偶联反应是取代反应的一个例子。

常用试剂和条件:

催化剂: 常用的催化剂包括用于还原步骤的氢化催化剂。

溶剂: 合成过程中使用乙醇和其他极性溶剂作为溶剂.

主要产品:

科学研究应用

Sunscreen Formulations

Ethylhexyl triazone is primarily used in sunscreen products due to its effective UVB absorption properties. It has been shown to provide a high level of protection, making it a popular choice among formulators. The compound's molecular weight (823.1 Da) contributes to its stability and efficacy in formulations.

Efficacy Studies

- A study demonstrated that this compound exhibited significant UV absorption at 314 nm, with a maximum absorbance of 0.77 at this wavelength, indicating strong UV filtering capabilities compared to other UV filters like ethylhexyl methoxycinnamate .

- The incorporation of this compound in creams alongside other UV filters has been shown to enhance overall sun protection factor (SPF) values, contributing to a more comprehensive protective effect against harmful UV radiation .

Skin Penetration Studies

Research into the skin penetration of this compound has revealed important insights regarding its safety and efficacy:

- In vivo studies using the tape stripping technique indicated that about 21.9% of the applied dose penetrated the stratum corneum when non-encapsulated, which was comparable to smaller-molecular-weight filters .

- Notably, encapsulating this compound in lipid microparticles significantly reduced its skin penetration by 45.7%, suggesting a potential method for minimizing systemic exposure while maintaining efficacy .

Analytical Methods for Quantification

Accurate quantification of this compound in sunscreen formulations is crucial for ensuring product safety and compliance with regulatory standards. Various analytical techniques have been developed:

- High-Performance Thin-Layer Chromatography (HPTLC) : This method allows for the effective separation and quantification of this compound from other UV filters and preservatives in complex formulations. Two mobile phases have been identified as particularly effective: cyclohexane-diethyl ether and cyclohexane-diethyl ether-acetone .

| Analytical Method | Advantages | Limitations |

|---|---|---|

| HPTLC | Cost-effective, simple setup | Requires careful method validation |

| Liquid Chromatography | High sensitivity and specificity | More expensive and complex setup |

Case Studies

Several studies highlight the practical applications of this compound in commercial products:

- Case Study 1 : A randomized controlled trial assessed the SPF stability of a sunscreen containing this compound after exposure to sunlight. Results indicated that the SPF values remained stable, confirming the compound's effectiveness under real-world conditions .

- Case Study 2 : Research on the encapsulation of this compound demonstrated that lipid microparticles not only reduced skin penetration but also maintained higher SPF values in formulations compared to non-encapsulated forms, thereby enhancing safety profiles .

作用机制

辛基三嗪通过吸收紫外线B辐射并将能量耗散为热量来发挥作用,从而阻止辐射穿透皮肤。这个过程涉及将化合物的电子激发到更高的能级,然后以非辐射方式弛豫回基态。 分子靶标包括紫外线B辐射本身,所涉及的途径主要是光物理性质 .

类似化合物:

- 丁基甲氧基二苯甲酰甲烷

- 氧化锌

- 双乙基己氧基苯酚甲氧基苯基三嗪

比较: 辛基三嗪以其高紫外线B吸收效率和稳定性而独树一帜。与作为物理屏障的氧化锌不同,辛基三嗪是一种化学吸收剂,在配方中提供轻盈、不油腻的感觉。 与丁基甲氧基二苯甲酰甲烷相比,辛基三嗪具有更强的稳定性,且对皮肤刺激的可能性更低 .

相似化合物的比较

- Butyl methoxydibenzoylmethane

- Zinc oxide

- Bisethylhexyloxyphenol methoxyphenyl triazine

Comparison: Octyl triazone is unique in its high ultraviolet B absorption efficiency and stability. Unlike zinc oxide, which is a physical blocker, octyl triazone is a chemical absorber, providing a lightweight and non-greasy feel in formulations. Compared to butyl methoxydibenzoylmethane, octyl triazone offers superior stability and lower potential for skin irritation .

生物活性

Ethylhexyl triazone (EHT) is a high-molecular-weight UV filter commonly used in sunscreens due to its effective sun protection properties. This article explores the biological activity of EHT, focusing on its skin penetration, safety profile, environmental impact, and potential toxicological effects based on diverse research findings.

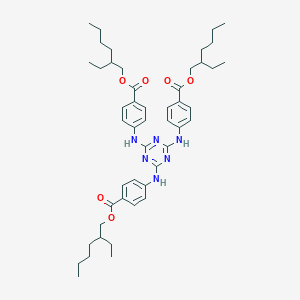

- Molecular Weight : 823.1 Da

- Chemical Structure : EHT belongs to the triazine class of compounds, which are characterized by their ability to absorb UV radiation effectively.

Skin Penetration Studies

Recent studies have highlighted the importance of understanding how EHT penetrates human skin, as this influences both efficacy and safety.

In Vivo Studies

A significant study evaluated the in vivo skin penetration of EHT using the tape stripping technique on human volunteers. The results indicated:

- Non-encapsulated EHT : Approximately 21.9% of the applied dose penetrated the stratum corneum.

- Microencapsulated EHT : A marked reduction of 45.7% in skin penetration was observed when EHT was encapsulated in lipid microparticles (LMs), suggesting that encapsulation can enhance efficacy while reducing potential toxicological risks .

| Formulation Type | Penetration Percentage (%) |

|---|---|

| Non-encapsulated EHT | 21.9 ± 4.9 |

| Microencapsulated EHT | Significant reduction (45.7%) |

Safety and Toxicological Profile

EHT has been reported to have a favorable safety profile with no significant side effects noted in various studies. It is characterized as non-invasive and non-inflammatory, making it suitable for sensitive skin applications .

Ecotoxicological Impact

Research has also assessed the environmental impact of EHT, particularly its degradation products formed under chlorination conditions typical in swimming pools. The study identified twelve disinfection byproducts (DBPs), with several exhibiting acute toxicity to aquatic organisms:

- Lethal Concentration (LC50) for rotifers was found to be in the range of tens of mg/L.

- Sub-chronic effects were noted at concentrations in the μg/L range for certain DBPs, indicating potential ecological risks .

Case Studies and Research Findings

- Skin Health and Protection : In a formulation study, EHT demonstrated significant protection against UV-induced damage without causing irritation or adverse reactions on human skin .

- Environmental Persistence : A study on the chemical fate of EHT under chlorination revealed that while it has effective UV filtering properties, its degradation products could pose risks to aquatic ecosystems, emphasizing the need for environmentally friendly formulations .

- Analytical Methods : Efficient methods for quantifying EHT in sunscreen formulations have been developed using high-performance thin-layer chromatography (HPTLC), allowing for better quality control in product development .

属性

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。